1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with 3-bromobenzyl chloride and 2-nitrobenzyl chloride in the presence of a base such as sodium carbonate or potassium carbonate.
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine group using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms 1-(3-bromobenzyl)-4-(2-aminobenzyl)piperazine.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological studies to investigate receptor-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction and neurotransmitter release, depending on its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-4-(2-nitrobenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromobenzyl)-4-(2-aminobenzyl)piperazine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H20BrN3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
InChI Key |
WBEOHSVATCZVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.